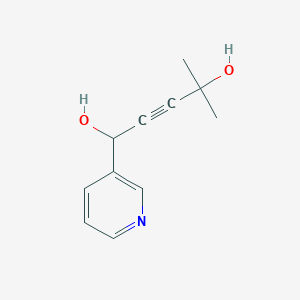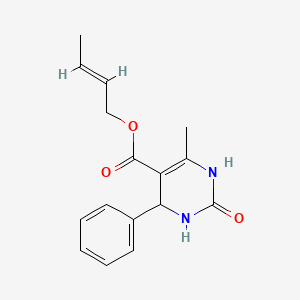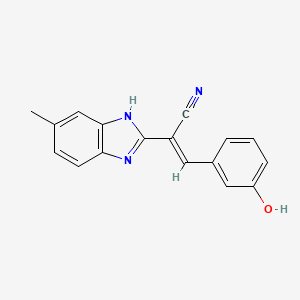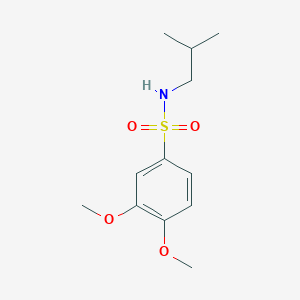
4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol
Vue d'ensemble
Description
4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPD or Metyrapone, and it is a derivative of the naturally occurring steroid hormone, cortisol. The synthesis of MPD has been extensively studied, and it has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
MPD has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to inhibit the activity of the enzyme, 11-beta hydroxylase, which is involved in the synthesis of cortisol. This inhibition can be used to reduce the levels of cortisol in the body, which can be beneficial in the treatment of conditions such as Cushing's syndrome, adrenal cancer, and congenital adrenal hyperplasia.
Mécanisme D'action
MPD inhibits the activity of 11-beta hydroxylase by binding to the enzyme's active site. This binding prevents the conversion of 11-deoxycortisol to cortisol, which leads to a decrease in cortisol levels. The mechanism of action of MPD has been extensively studied, and it has been found to be a selective and reversible inhibitor of 11-beta hydroxylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPD are primarily related to its ability to inhibit the synthesis of cortisol. This inhibition can lead to a decrease in the levels of cortisol in the body, which can have a wide range of effects on various physiological processes. Some of the effects of MPD include a decrease in blood pressure, an increase in insulin sensitivity, and a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPD has several advantages for use in lab experiments. It is a selective and reversible inhibitor of 11-beta hydroxylase, which makes it a useful tool for studying the role of cortisol in various physiological processes. Additionally, MPD has a relatively low toxicity profile, which makes it suitable for use in in vivo experiments.
However, there are also some limitations to the use of MPD in lab experiments. One of the main limitations is that it is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, MPD has a relatively short half-life, which can make it difficult to maintain stable levels of inhibition over long periods of time.
Orientations Futures
There are several future directions for research on MPD. One area of research is the development of more potent and selective inhibitors of 11-beta hydroxylase. This could lead to the development of more effective treatments for conditions such as Cushing's syndrome and adrenal cancer.
Another area of research is the investigation of the effects of MPD on other physiological processes. For example, MPD has been found to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 4-methyl-1-(3-pyridinyl)-2-pentyne-1,4-diol is a chemical compound that has significant potential for therapeutic applications. The synthesis of MPD has been extensively studied, and it has been found to have a wide range of biochemical and physiological effects. While there are some limitations to the use of MPD in lab experiments, it remains a useful tool for studying the role of cortisol in various physiological processes. Future research on MPD could lead to the development of more effective treatments for a wide range of diseases.
Propriétés
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8,10,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFJFKPRALEILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CN=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(4-methoxy-1-naphthyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B3871562.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B3871574.png)
![(2-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3871577.png)
![4-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3,3-dimethyl-2-piperazinone bis(trifluoroacetate)](/img/structure/B3871585.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3871596.png)
![1-(4-chloro-2-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B3871601.png)
![4-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B3871602.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B3871624.png)
